2-Fluoro-6-nitro-N-phenylbenzamide
Overview
Description
Preparation Methods
The synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide typically involves a series of chemical reactions. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes .
Chemical Reactions Analysis
2-Fluoro-6-nitro-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in compounds with different properties.
Substitution: The fluorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include palladium on carbon, N,N-Diisopropylethylamine, and other catalysts . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-6-nitro-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pathways involved in these interactions are complex and depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Fluoro-6-nitro-N-phenylbenzamide can be compared with other similar compounds, such as:
- 2-Fluoro-6-methoxy-N-phenylbenzamide
- 2-Chloro-N-ethyl-5-nitro-N-phenylbenzamide
- 2-Chloro-N-methyl-5-nitro-N-phenylbenzamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
2-fluoro-6-nitro-N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-10-7-4-8-11(16(18)19)12(10)13(17)15-9-5-2-1-3-6-9/h1-8H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVRPSFDUVNMDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870281-83-7 | |
Record name | 2-fluoro-6-nitro-N-phenylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the limitations of using 2-Fluoro-6-nitro-N-phenylbenzamide in the synthesis of Idelalisib?
A: While this compound serves as a starting point for Idelalisib synthesis, the established method presents several challenges []:
Q2: What is the significance of the research presented in the paper regarding Idelalisib synthesis?
A: The research proposes a novel method for synthesizing Idelalisib that aims to address the limitations associated with using this compound as a starting material []. While the specifics of this novel approach are not detailed in the provided abstract, it highlights the ongoing efforts to develop more efficient, cost-effective, and environmentally friendly synthetic routes for this important pharmaceutical compound.
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